molecular formula C18H15ClN2O2 B2864584 2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide CAS No. 1251559-40-6

2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide

Cat. No. B2864584
CAS RN: 1251559-40-6
M. Wt: 326.78
InChI Key: QHJOEQAFPFHPAQ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of quinoline and has shown promising results in various scientific research studies.

Scientific Research Applications

Pharmaceutical Research

This compound has potential applications in pharmaceutical research due to its structural similarity to other benzamide derivatives known for their therapeutic properties. Benzamides are utilized in the development of treatments for conditions such as hyperactivity, cancer, and hypercholesterolemia. The ethoxyquinolin moiety could be explored for its anti-tumour, antibacterial, and anti-inflammatory activities .

Antioxidant and Metal Chelating Activity

The benzamide class of compounds has shown antioxidant and metal chelating activities. The specific structure of this compound could be investigated for its ability to scavenge free radicals and chelate metals, which is valuable in the prevention of oxidative stress-related diseases .

Antibacterial Applications

Benzamide derivatives have demonstrated antibacterial properties. The compound could be synthesized and tested against various gram-positive and gram-negative bacteria to assess its efficacy as a potential antibacterial agent .

properties

IUPAC Name

2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-2-23-16-11-10-12-6-5-9-15(17(12)21-16)20-18(22)13-7-3-4-8-14(13)19/h3-11H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJOEQAFPFHPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide

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